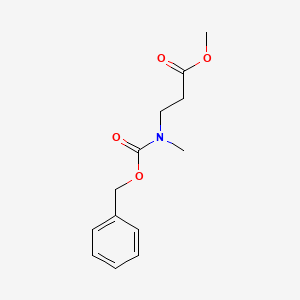

Methyl 3-((benzyloxycarbonyl) (methyl)amino)propanoate

Description

Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate is a β-amino acid derivative featuring a methyl ester group at the carboxylic acid terminus and a benzyloxycarbonyl (Cbz)-protected methylamino group at the β-position. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug design, where the Cbz group acts as a temporary protecting group for amines. Its structure combines hydrolytic stability (from the ester) with selective deprotection capabilities (via hydrogenolysis of the Cbz group) .

Properties

IUPAC Name |

methyl 3-[methyl(phenylmethoxycarbonyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-14(9-8-12(15)17-2)13(16)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRKQJHZXJJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

MBzAP serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in organic synthesis due to its ability to undergo various chemical transformations:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The benzyloxycarbonyl group can be replaced with other functional groups under basic conditions.

- Redox Reactions : It can be oxidized or reduced to yield different derivatives.

Biology

In biological research, MBzAP is employed to study enzyme-substrate interactions due to its structural similarity to natural substrates. It can act as a substrate for enzymes, undergoing hydrolysis to release active compounds. This property makes it valuable in:

- Investigating enzyme mechanisms.

- Developing enzyme inhibitors.

Medicine

MBzAP is being explored for its potential use in drug development:

- Prodrugs : It can be designed as a prodrug that is activated in vivo, enhancing drug delivery and efficacy.

- Peptide Synthesis : Utilized in synthesizing biologically active peptides that interact with specific biological targets, potentially modulating enzyme activities or receptor functions.

Industry

In the industrial sector, MBzAP is utilized in the production of polymers and materials with specific properties. Its chemical stability and reactivity make it suitable for creating advanced materials used in various applications.

Synthesis of Onchidin Fragments

Research has demonstrated that MBzAP plays a crucial role in synthesizing (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of onchidin. This compound exhibits significant cytotoxic properties against cancer cells, highlighting MBzAP's potential in cancer research.

Fluorescent α-Amino Acids Development

A study explored the Heck–Matsuda coupling reaction involving MBzAP derivatives, leading to the development of fluorescent α-amino acids useful in biological imaging. These derivatives can be employed for tracking biological processes at the molecular level .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate for complex molecule synthesis |

| Biology | Enzyme-substrate interaction studies |

| Medicine | Prodrug development and peptide synthesis |

| Industry | Production of advanced polymers and materials |

Mechanism of Action

The compound exerts its effects through its ability to act as a protecting group for amino acids. By forming a stable benzyl carbamate, it prevents the amino group from reacting undesirably during chemical synthesis. The molecular targets and pathways involved include the amino acid residues in peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protecting Groups

(S)-Methyl 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

- Structure: Differs by having an additional tert-butoxycarbonyl (Boc)-protected amino group at the α-position.

- Properties : The Boc group enhances steric hindrance, improving stability under basic conditions but requiring acidic conditions (e.g., TFA) for deprotection. This dual protection strategy is useful in orthogonal synthesis .

- Synthesis : Prepared via catalytic hydrogenation of the Cbz group, yielding a 73% isolated yield .

tert-Butyl 3-(Benzyl(methyl)amino)propanoate

- Structure : Replaces the methyl ester with a tert-butyl ester and substitutes the Cbz group with a benzyl-methylamine moiety.

- Properties : The tert-butyl ester offers superior hydrolytic stability compared to methyl esters, making it suitable for prolonged storage. However, deprotection requires strong acids (e.g., HCl in dioxane) .

Analogues with Modified Backbones or Substituents

Methyl 3-(3,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate

- Structure : Features a trifluoroacetamido group and a 3,4-dimethoxyphenyl substituent.

- Properties: The electron-withdrawing trifluoroacetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Synthesis : Synthesized via nitration and subsequent reduction, achieving an 80.9% yield .

Methyl 3-((1R,2S)-2-(Benzyloxycarbonylamino)cyclobutanecarboxamido)propanoate

- Structure : Incorporates a rigid cyclobutane ring fused to the carboxamide group.

- Properties : The cyclobutane ring introduces conformational restraint, which may reduce entropy penalties during protein binding. However, this compound exhibited weak binding to carboxypeptidase B1 (Ki = 364,000 nM), suggesting steric hindrance from the cyclobutane limits target engagement .

Analogues with Alternative Ester Groups

Benzyl 3-Aminopropanoate Hydrochloride

- Structure : Replaces the methyl ester with a benzyl ester and lacks the Cbz group.

- Properties: The benzyl ester is more lipophilic, enhancing membrane permeability. However, it requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to methyl esters .

Methyl 3-(6-Hydroxy-4-methoxybenzofuran-5-yl)propanoate

Comparative Data Table

Key Findings and Implications

- Protecting Group Strategy : The Cbz group in the target compound allows mild deprotection, advantageous over tert-butyl esters (harsh acids) or trifluoroacetyl groups (base-sensitive) .

- Backbone Modifications : Rigid substituents (e.g., cyclobutane) may hinder bioactivity despite improving conformational stability .

- Solubility and Reactivity : Electron-rich aromatic systems (e.g., benzofuran) enhance solubility and redox activity, whereas lipophilic esters (e.g., benzyl) improve membrane permeability .

Biological Activity

Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate, also known by its CAS number 20027731, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate has the molecular formula . The structure features a benzyloxycarbonyl group attached to a methyl amino group, which contributes to its reactivity and biological activity. The compound is characterized by the following structural components:

- Benzyloxycarbonyl group : Enhances stability and bioavailability.

- Methyl amino group : Involved in various biological interactions.

Synthesis

The synthesis of Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate typically involves the following steps:

- Formation of the benzyloxycarbonyl derivative : This is achieved through the reaction of benzyloxycarbonyl chloride with an appropriate amine.

- Coupling with propanoic acid : The resultant compound is then coupled with propanoic acid derivatives to yield the final product.

Antimicrobial Properties

Research indicates that Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) in the low-micromolar range. For example, it showed significant activity against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibiotic agent .

The mechanism through which Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate exerts its biological effects is primarily through enzyme inhibition. It acts as a competitive inhibitor for specific enzymes involved in bacterial cell wall synthesis. This interaction disrupts normal cellular functions, leading to bacterial cell death .

Case Studies and Research Findings

- Antibiotic Activity : A study published in Nature demonstrated that compounds similar to Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate effectively inhibit bacterial growth by targeting LpxC, an essential enzyme for lipid A biosynthesis in Gram-negative bacteria. The compound's structural features allowed it to fit into the active site of LpxC, enhancing its inhibitory potency .

- In Vivo Studies : In animal models, Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate was administered to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated a favorable absorption profile and minimal toxicity at therapeutic doses, supporting its potential for further development as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate, a comparison with related compounds reveals distinct advantages:

| Compound Name | MIC (µg/mL) | Mechanism of Action | Notes |

|---|---|---|---|

| Methyl 3-((benzyloxycarbonyl)(methyl)amino)propanoate | 6.3 | Enzyme inhibitor (LpxC) | Effective against Gram-negative bacteria |

| Compound A | 12.5 | Cell wall synthesis inhibitor | Less potent than target compound |

| Compound B | 4.7 | Protein synthesis inhibitor | Broader spectrum but higher toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.